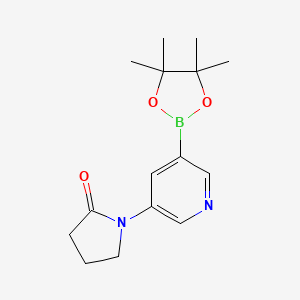

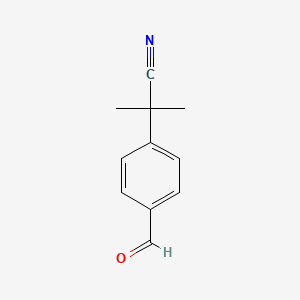

![molecular formula C12H22N2O2 B1403673 endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane CAS No. 1408076-01-6](/img/structure/B1403673.png)

endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane

Descripción general

Descripción

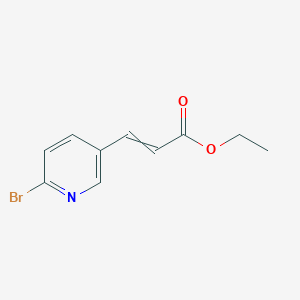

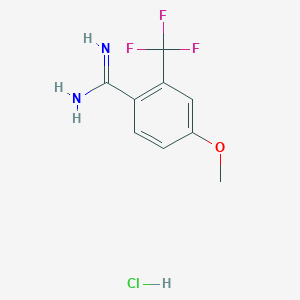

The compound “endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane” is a type of bicyclic molecule . It is characterized by its unique structure, which includes a bicyclic ring system . This type of structure is found in a variety of natural products and has significant potential in the field of drug discovery .

Synthesis Analysis

The synthesis of such compounds is complex due to their high strain energy . A seven-step synthesis starting with (S)-configured 4-oxopiperidine-2-carboxylate has been developed . This process involves the use of a gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates .Molecular Structure Analysis

The molecular structure of “endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane” is characterized by a bicyclic ring system . The high KOR affinity of endo-configured amines indicates that the dihedral angle of the KOR pharmacophoric element N (pyrrolidine)–C–C–N (phenylacetyl) of 42° is close to the bioactive conformation of more flexible KOR agonists .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane” include a gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement . This reaction is part of a seven-step synthesis process .Aplicaciones Científicas De Investigación

Synthesis of Constrained Amino Acids

- A method for synthesizing diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids using exo- and endo-norbornene amino acids as chiral building blocks was reported. This process provides fast access to optically pure amino acids, which can be considered alpha,gamma- and alpha,delta-diamino acids with sterical constraints and characterized by alpha,alpha-disubstitution (Caputo et al., 2006).

Enantiospecific Synthesis

- A new methodology for the synthesis of enantiopure 3-aza-6,8-dioxa-bicyclo[3.2.1]octane-carboxylic acids was described, utilizing erythrose instead of meso-tartaric acid derivative, enabling an enantiospecific synthesis. This synthesis involved reductive amination, subsequent acid cyclisation, and resulted in a notable improvement in synthesizing enantiopure 7-endo-BTG and 7-endo-BTK amino acids (Trabocchi et al., 2003).

Rearrangement of Spirocyclic Epoxide

- A study described an unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative leading to the novel synthesis of 5-substituted 2-azabicyclo[3.1.0]hexanes, demonstrating the synthetic application of the reaction in the preparation of N-Boc-2,3-methano-β-proline (Adamovskyi et al., 2014).

Scaffold for Tropane Alkaloids

- Research has focused on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold due to its core role in the family of tropane alkaloids, which have a wide range of biological activities. The review compiled significant methodologies where stereochemical control is achieved directly in the transformation generating the 8-azabicyclo[3.2.1]octane architecture (Rodríguez et al., 2021).

Synthesis of Morpholin-5′-ones

- A process for synthesizing N-Boc-protected 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones was described. This involved the reaction of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] with primary aliphatic amines and subsequent cyclization (Mandzhulo et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-[(1R,2R,5S)-8-azabicyclo[3.2.1]octan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-5-8-4-6-9(10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZCIFZEEFNPOF-IVZWLZJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2CCC1N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]2CC[C@H]1N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

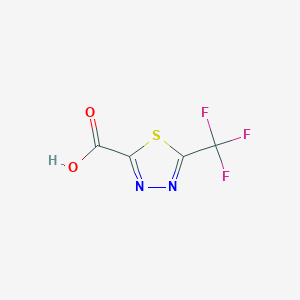

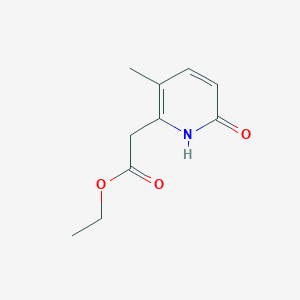

![4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B1403596.png)